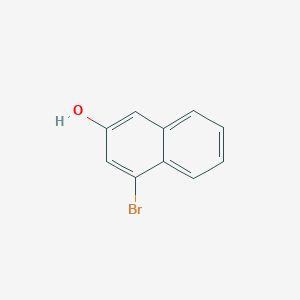

1-Bromo-3-hydroxynaphthalene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNQMYMGUXGWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477818 | |

| Record name | 4-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5498-31-7 | |

| Record name | 4-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise environment of each proton and carbon atom can be determined.

1H NMR Analysis for Proton Environments

The 1H NMR spectrum of 1-Bromo-3-hydroxynaphthalene provides detailed information about the disposition of its aromatic protons. The signals are typically observed in the aromatic region of the spectrum, with their exact chemical shifts and coupling constants being influenced by the electronic effects of the bromine and hydroxyl substituents.

A representative 1H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument shows distinct signals for the protons on the naphthalene (B1677914) ring. For instance, one set of reported data includes a singlet at 7.50 ppm and a doublet at 7.65 ppm with a coupling constant (J) of 8.8 Hz. rsc.org These signals correspond to the protons on the substituted ring, while other multiplets and doublets between 7.08 and 7.58 ppm represent the protons on the unsubstituted ring. rsc.org The hydroxyl proton typically appears as a broad singlet, though its chemical shift can vary depending on concentration and solvent.

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 7.65 | d | 8.8 | Ar-H |

| 7.58 | d | 8.4 | Ar-H |

| 7.50 | s | - | Ar-H |

| 7.25 | d | 7.9 | Ar-H |

| 7.14 - 7.10 | m | - | Ar-H |

| 7.08 | dd | 8.8, 2.5 | Ar-H |

| 5.95 | s | - | O-H |

Note: Data obtained from a 400 MHz spectrum in CDCl₃. Chemical shifts and coupling constants can vary slightly based on experimental conditions.

13C NMR Analysis for Carbon Framework

The 13C NMR spectrum provides a map of the carbon skeleton of this compound. The spectrum, typically recorded at 100 MHz in CDCl₃, reveals distinct signals for each of the ten carbon atoms in the naphthalene core. The carbon atom attached to the bromine (C-Br) and the carbon atom bearing the hydroxyl group (C-OH) exhibit characteristic chemical shifts due to the electronegativity of these substituents.

For example, a reported 13C NMR spectrum shows a signal at 153.09 ppm, which can be attributed to the carbon atom attached to the hydroxyl group. rsc.org The carbon atom bonded to the bromine atom is observed at 109.28 ppm. rsc.org The remaining aromatic carbons appear in the range of 117.80 to 137.60 ppm. rsc.org

Table 2: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 153.09 | C-OH |

| 137.60 | Quaternary C |

| 132.99 | Quaternary C |

| 129.13 | Ar-CH |

| 128.95 | Ar-CH |

| 127.92 | Ar-CH |

| 126.23 | Ar-CH |

| 126.15 | Ar-CH |

| 117.80 | Ar-CH |

| 109.28 | C-Br |

Note: Data obtained from a 100 MHz spectrum in CDCl₃. Assignments are based on typical chemical shift ranges and substituent effects.

2D NMR Techniques for Structural Confirmation

A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal in the 13C NMR spectrum. While specific 2D NMR data for this compound is not detailed in the provided search results, the application of these techniques is a standard procedure in the structural elucidation of such molecules. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations (e.g., C-Br, O-H)

In the IR spectrum of this compound, two key functional groups give rise to prominent absorption bands. The presence of the hydroxyl group (O-H) is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

The carbon-bromine (C-Br) stretching vibration is typically observed in the fingerprint region of the spectrum, usually between 500 and 700 cm⁻¹. Other characteristic bands in the spectrum would include C-H stretching vibrations for the aromatic protons (around 3000-3100 cm⁻¹) and C=C stretching vibrations for the aromatic ring (around 1400-1600 cm⁻¹). bldpharm.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with nearly equal intensities. The nominal molecular weight of this compound is 223.07 g/mol . apolloscientific.co.uk Therefore, peaks would be expected around m/z 222 and 224. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental formula (C₁₀H₇BrO). rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of a compound's molecular formula by providing highly accurate mass measurements. For this compound, HRMS confirms its elemental composition. The technique is essential for verifying the presence of bromine, which has two characteristic isotopes (⁷⁹Br and ⁸¹Br), leading to a distinctive isotopic pattern in the mass spectrum. The exact mass measurement provided by HRMS allows for the unambiguous confirmation of the molecular formula, C₁₀H₇BrO, distinguishing it from other potential isobaric compounds. beilstein-journals.orgvulcanchem.com

| Property | Value |

| Chemical Formula | C₁₀H₇BrO |

| Molecular Weight | 223.07 g/mol |

| PubChem CID | 12115596 |

| IUPAC Name | 4-bromonaphthalen-2-ol |

| This table displays key identifiers for this compound. americanelements.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. medistri.swissshimadzu.com This method is instrumental in assessing the purity of this compound and identifying any potential impurities. medistri.swiss In a typical GC-MS analysis, the sample is vaporized and separated based on the components' volatility and interaction with the GC column's stationary phase. shimadzu.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound. medistri.swiss This "fingerprint" allows for confident identification by comparing the obtained spectra with spectral libraries. gcms-id.ca The retention time from the gas chromatogram provides an additional layer of identification. shimadzu.com For this compound, GC-MS can effectively separate it from starting materials, by-products, or degradation products, thus ensuring the purity of the analyzed sample. apolloscientific.co.uknih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.chwilliams.edu

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is characterized by absorptions arising from π → π* electronic transitions within the naphthalene ring system. hnue.edu.vn The presence of the hydroxyl (-OH) and bromo (-Br) substituents on the naphthalene core influences the energy of these transitions and, consequently, the absorption maxima (λmax). The naphthalene chromophore itself has characteristic absorptions, and the substituents can cause a shift in these absorption bands to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift). bspublications.net The lone pair electrons on the oxygen of the hydroxyl group and the bromine atom can also participate in n → π* transitions. uzh.ch The conjugation within the naphthalene system results in absorption in the UV region. bspublications.net The specific λmax values are dependent on the solvent used for the analysis due to solvent-solute interactions. williams.edu

| Transition Type | Region of Absorption |

| π → π | Typically in the UV region for aromatic systems. hnue.edu.vn |

| n → π | Can occur due to lone pairs on oxygen and bromine. uzh.ch |

| This table outlines the expected electronic transitions for this compound in UV-Vis spectroscopy. |

X-ray Diffraction (XRD) Studies

X-ray diffraction is an indispensable technique for determining the arrangement of atoms within a crystalline solid. iitk.ac.in

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. forcetechnology.com It is a powerful tool for identifying crystalline phases and can distinguish between different polymorphs (different crystalline forms of the same compound). ncl.ac.uk The PXRD pattern is a fingerprint of the crystalline solid. forcetechnology.com By comparing the experimental diffraction pattern of a this compound sample to a database or a pattern calculated from single-crystal data, one can confirm the phase identity and assess the sample's crystallinity and purity. iitk.ac.inncl.ac.uk

Electroanalytical Techniques

Electroanalytical methods are powerful tools for investigating the redox properties of molecules, providing insights into their electron transfer capabilities and reaction mechanisms. Among these, cyclic voltammetry is a primary technique for characterizing the electrochemical behavior of compounds like this compound.

Cyclic voltammetry (CV) is an electrochemical technique used to probe the oxidation and reduction processes of a substance. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that can reveal information about the redox potentials and the stability of the electrochemically generated species.

While specific cyclic voltammetry data for this compound is not extensively documented in publicly available literature, the electrochemical behavior of closely related isomers, such as 1-bromo-2-naphthol (B146047), has been studied. These studies can provide a strong basis for understanding the expected redox properties of this compound.

The electroreduction of halogenated naphthalene derivatives has been a subject of interest, with research indicating that the process often involves the cleavage of the carbon-halogen bond. researchgate.net For instance, the electroreduction of 1-bromo-2-naphthol in an acetonitrile (B52724) solution has been investigated. researchgate.net The process is characterized by an irreversible reduction peak, corresponding to the cleavage of the C-Br bond and the formation of a naphthol radical and a bromide anion. researchgate.net

The oxidation of hydroxynaphthalene compounds typically involves the hydroxyl group. The potential at which this oxidation occurs is influenced by the other substituents on the naphthalene ring. The presence of an electron-withdrawing bromine atom would be expected to make the oxidation of the hydroxyl group more difficult, shifting the oxidation potential to more positive values compared to unsubstituted 3-hydroxynaphthalene.

Detailed Research Findings from a Related Compound: 1-Bromo-2-naphthol

A study on the electroreduction of 1-bromo-2-naphthol provides valuable insights. researchgate.net The cyclic voltammogram of a 5 mM solution of 1-bromo-2-naphthol in a 0.1 M TBATFB/acetonitrile solution at a platinum disk electrode shows a distinct reduction peak. researchgate.net The mechanism is described as a stepwise process where the initial electron uptake is followed by the dissociation of the carbon-bromine bond. researchgate.net

The following data table summarizes the key electrochemical parameters that would be relevant in a cyclic voltammetry study of a bromo-hydroxynaphthalene compound, based on the findings for related molecules.

| Parameter | Description | Expected Observation for this compound (by analogy) |

| Anodic Peak Potential (Epa) | The potential at which the oxidation peak current is at its maximum. This would correspond to the oxidation of the hydroxyl group on the naphthalene ring. | An irreversible oxidation wave at a positive potential. The exact value would be influenced by the solvent and electrolyte system. |

| Cathodic Peak Potential (Epc) | The potential at which the reduction peak current is at its maximum. For this compound, this would primarily be associated with the reduction of the C-Br bond. | An irreversible reduction peak at a negative potential, characteristic of the cleavage of the C-Br bond. researchgate.netresearchgate.net |

| Redox Reversibility | Indicates whether the product of the initial electron transfer can be reversed in the return scan. A reversible system has a stable product, while an irreversible system does not. | The oxidation of the hydroxyl group is typically irreversible. The reduction of the C-Br bond is also an irreversible process as it involves bond cleavage. researchgate.net |

| Mechanism | The sequence of electron transfers and chemical steps that occur. | The reduction would likely follow a stepwise mechanism involving the formation of a radical anion, which then undergoes dissociation of the bromide ion. researchgate.net The oxidation would involve the formation of a phenoxyl radical. |

It is important to note that while the behavior of isomers and related structures provides a strong indication, the precise redox potentials and characteristics of this compound would need to be determined through direct experimental investigation using cyclic voltammetry. Factors such as the solvent, supporting electrolyte, and electrode material would also influence the observed electrochemical behavior. biologic.netpalmsens.com

Chemical Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions

The naphthalene (B1677914) ring system is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents, the electron-donating hydroxyl group (-OH) and the electron-withdrawing but ortho-, para-directing bromine atom (-Br), play a crucial role in determining the position of incoming electrophiles. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions relative to it. Conversely, halogens are deactivating yet still direct to the ortho and para positions due to the dominance of their resonance effect over their inductive effect. lkouniv.ac.in

In 1-bromo-3-hydroxynaphthalene, the positions ortho and para to the strongly activating hydroxyl group are positions 2, 4, and the carbon at the fusion of the rings. The bromine atom at position 1 will also direct incoming electrophiles to its ortho and para positions, which are positions 2 and the fused carbon, and position 4 respectively. The combined influence of these two groups typically results in substitution at position 4, which is para to the hydroxyl group and ortho to the bromine atom. This is a common outcome in electrophilic substitutions on disubstituted benzenes where the directing effects of the substituents reinforce each other. lkouniv.ac.in

Research into the bromination of similar compounds, such as 3-hydroxybenzaldehyde (B18108), has shown that the substitution pattern can be complex, sometimes leading to unexpected products. For instance, bromination of 3-hydroxybenzaldehyde can yield both 2-bromo-5-hydroxybenzaldehyde (B121625) and 2-bromo-3-hydroxybenzaldehyde. researchgate.net This highlights the importance of carefully considering the electronic and steric environment of the naphthalene core in predicting the outcome of electrophilic substitution reactions.

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom attached to the naphthalene ring can be displaced by nucleophiles, although this reaction is generally less facile than for alkyl halides due to the increased strength of the sp² C-Br bond. The reactivity of aryl halides towards nucleophilic substitution can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. ibchem.com

In the case of this compound, the hydroxyl group, being electron-donating, does not facilitate nucleophilic aromatic substitution (SNAr). However, under certain conditions, such as the use of strong nucleophiles or catalysts, substitution can occur. For instance, the reaction of 1-halogeno-2-naphthols with amines at elevated temperatures is known to yield the corresponding 1-amino-2-naphthols. rsc.org This reactivity is attributed to a keto-enol tautomerism, where the keto form is more susceptible to nucleophilic attack. rsc.org A similar mechanism could be envisioned for this compound.

The reaction of 4-bromo-1-naphthol with aniline (B41778) in the presence of air has been shown to produce 2-anilino-4-phenyliminonaphthalen-1-one, while in the absence of oxygen, the expected 4-anilino-1-naphthol is formed. rsc.org This suggests that the reaction pathway can be sensitive to the reaction conditions and the presence of oxidizing agents.

| Reaction Type | Nucleophile | Product | Conditions |

| Amination | Aniline | 4-Anilino-1-naphthol | Ethylene glycol, 100°C, under N₂ |

| Oxidative Amination | Aniline | 2-Anilino-4-phenyliminonaphthalen-1-one | Ethylene glycol, 100°C, in air |

Reactions involving the Hydroxyl Group

The hydroxyl group of this compound is a key site of reactivity, participating in a variety of transformations.

Etherification and Esterification

The phenolic hydroxyl group can be readily converted into ethers and esters. Etherification can be achieved by reacting the naphthol with an alkyl halide in the presence of a base (Williamson ether synthesis). Processes for the etherification of phenols using alkyl carboxylates or alcohols in the presence of a carboxylic acid salt have also been described. google.com The selective etherification of phenols can be achieved using iron(III) triflate as a catalyst, which allows for the synthesis of both symmetrical and unsymmetrical ethers. acs.org Ytterbium(III) triflate has also been shown to catalyze decarboxylative etherification and esterification reactions. acs.org

Esterification is typically carried out by reacting the naphthol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base or an acid catalyst. The use of an excess of an alcohol and a minor amount of a corresponding organic halide can also lead to esterification, where the halide is a good leaving group like bromide or iodide. google.com

Metal Complexation and Coordination Chemistry

The hydroxyl group, often in conjunction with an adjacent atom, can act as a ligand to form complexes with metal ions. While specific studies on the metal complexation of this compound are not extensively documented, the coordination chemistry of related hydroxynaphthoquinone ligands provides valuable insights. espublisher.comespublisher.comresearchgate.netespublisher.com For example, 2-bromo-3-hydroxynaphthalene-1,4-dione (B1584124) has been used to synthesize transition metal complexes with zinc, copper, nickel, and cobalt. espublisher.comespublisher.comresearchgate.netespublisher.com In these complexes, the ligand coordinates to the metal ion, and the resulting complexes exhibit interesting thermal, spectral, and electrochemical properties. espublisher.comespublisher.com The coordination chemistry of such ligands is of interest due to their potential applications in materials science and pharmacy. researchgate.net

Oxidation and Reduction Pathways

The phenolic nature of this compound makes it susceptible to oxidation.

Oxidation of Phenols

The oxidation of phenols can lead to a variety of products, including quinones. The regioselectivity of phenol (B47542) oxidation is influenced by the substituents on the aromatic ring. For instance, the oxidation of 1-naphthol (B170400) can be catalyzed by hypervalent iodine(V) compounds in the presence of a co-oxidant like Oxone®, leading to the formation of o-quinones. researchgate.net The presence of a bromo substituent at the 4-position of 1-naphthol has been shown to direct the oxidation to yield the corresponding o-quinone in high yield. researchgate.net This suggests that the oxidation of this compound would likely proceed to form a quinone derivative, with the exact structure depending on the reaction conditions and the oxidant used.

Rearrangement Reactions

Rearrangement reactions involve the structural reorganization of a molecule's carbon skeleton or functional groups to yield an isomeric product. These transformations are fundamental in organic chemistry for accessing diverse molecular frameworks. solubilityofthings.com

Electrophilic Dearomatization/Dehalogenation

A notable reaction of α-bromo-β-naphthols, such as this compound, is their participation in catalytic asymmetric [4+1] spiroannulation with azoalkenes. chinesechemsoc.orgchinesechemsoc.org This process is initiated by an electrophilic dearomatization step, where an electrophile attacks the halophenol, leading to a dearomatized intermediate. chinesechemsoc.org This is followed by a dehalogenation step, which can proceed via a single radical-transfer (SRN1) type mechanism, ultimately yielding spirocyclic products. chinesechemsoc.orgresearchgate.net The reaction's versatility is highlighted by its tolerance for other halogens like chlorine and iodine, although the enantioselectivity may vary. chinesechemsoc.orgresearchgate.net

In a specific example, the reaction of α-bromo-β-naphthol with azoalkenes, generated from α-halo-hydrazones, leads to the formation of spirocyclic pyrazoline-based molecules. chinesechemsoc.orgchinesechemsoc.org The use of chiral Cu(II)/Box catalysts can induce high levels of enantioselectivity, with enantiomeric ratios reaching up to 99:1. chinesechemsoc.orgchinesechemsoc.org Mechanistic studies suggest that the reaction is triggered by the electrophile-facilitated dearomatization of the α-bromo-β-naphthol, followed by debromination through an SRN1 substitution with an in situ-formed N-nucleophile. chinesechemsoc.org

Radical Reactions

Radical reactions involve intermediates with unpaired electrons and are a powerful tool in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netntu.edu.sg

Single Electron Transfer Processes

Single electron transfer (SET) is a key process in initiating radical reactions. researchgate.netthieme-connect.de In the context of this compound, SET processes are crucial in its dearomatization/dehalogenation reactions. For instance, in the [4+1] spiroannulation with azoalkenes, the debromination step proceeds via an SRN1 mechanism. chinesechemsoc.org This involves a single electron transfer from an in situ-generated N-nucleophile to the dearomatized intermediate. chinesechemsoc.org This transfer results in the formation of a bromide ion and a carbon-centered radical, which then participates in a radical-coupling to form the final spirocyclic product. chinesechemsoc.org

Experimental evidence for this SET mechanism includes diagnostic reactions where the dearomatized intermediate was shown to be reduced by a nitrogen anion through a one-electron transfer, leading to the formation of the radical-coupling product. chinesechemsoc.org

Reaction Mechanisms

Understanding the detailed step-by-step pathway of a chemical reaction is fundamental to controlling its outcome and optimizing conditions.

Computational and Theoretical Investigations of Reaction Pathways

Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the energetics and structures of reactants, intermediates, transition states, and products. nih.govmdpi.com For the bromination of 2-naphthol (B1666908), a related compound, DFT calculations have been used to elucidate the reaction mechanism with different brominating agents. nih.govbeilstein-journals.org These studies have shown that the reaction can proceed through a stepwise mechanism. nih.govbeilstein-journals.org

For example, in the bromination of 2-naphthol using PIDA (phenyliodine diacetate) and aluminum bromide, calculations suggest the reaction begins with the formation of a PIDA–AlBr₃ adduct. nih.govbeilstein-journals.org This is followed by the formation of an active brominating species, which then reacts with the naphthol. nih.govbeilstein-journals.org The calculations help to identify the most energetically favorable pathway and explain the observed experimental yields. nih.govbeilstein-journals.org Similar theoretical approaches could be applied to further understand the detailed mechanisms of reactions involving this compound.

Experimental Mechanistic Probes

Experimental techniques are essential for validating proposed reaction mechanisms.

Kinetic Studies:

Kinetic studies, which measure the rate of a reaction and its dependence on the concentration of reactants and catalysts, can provide crucial information about the rate-determining step and the composition of the transition state. nih.gov For instance, in the bromination of 1-naphthol with N-bromosuccinimide (NBS), kinetic analysis helped to confirm the presence of acid catalysis in the thermal rearrangement of dienone intermediates. cdnsciencepub.com The decay curves of these intermediates indicated an autocatalytic process, likely due to the formation of more acidic brominated phenolic products. cdnsciencepub.com

Interactive Data Table: Kinetic Data for the Reaction of 1-Naphthol with NBS

| Reactant Concentration (M) | NBS Concentration (M) | Solvent | Rate Constant (s⁻¹) |

| 8.06 x 10⁻³ | 2.80 x 10⁻⁴ | CH₂Cl₂ | 2.98 x 10⁻³ (decomposition) |

This table presents kinetic data for a related naphthol derivative, illustrating the type of information gained from such studies. cdnsciencepub.com

Intermediate Isolation:

The isolation and characterization of reaction intermediates provide direct evidence for a proposed mechanism. researchgate.net In the reaction of phenols with NBS, semistable dienone intermediates have been observed and characterized by their UV absorptions. cdnsciencepub.com Although the isolation of highly reactive intermediates can be challenging, their detection through spectroscopic methods or trapping experiments is a powerful tool. In some dearomatization reactions, the isolation of the initial adduct has been achieved, providing concrete proof of the reaction pathway. researchgate.net

Derivatization and Functionalization of 1 Bromo 3 Hydroxynaphthalene

Formation of Ethers and Esters

The hydroxyl group of 1-bromo-3-hydroxynaphthalene provides a reactive site for the synthesis of corresponding ethers and esters, which are common motifs in pharmacologically active molecules and materials science.

Ether Synthesis: The formation of ethers from this compound can be readily achieved through the Williamson ether synthesis. khanacademy.orgmasterorganicchemistry.com This method involves the deprotonation of the naphtholic hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic naphthoxide anion. libretexts.orglibretexts.org This anion then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. masterorganicchemistry.com For hindered ethers, catalytic methods using copper(I) have been developed that allow for the coupling of α-bromo carbonyl compounds with alcohols and phenols under mild, ambient temperature conditions. nih.gov

Ester Synthesis: Esters of this compound can be prepared by reacting the compound with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. youtube.com The direct reaction with a carboxylic acid, known as Fischer esterification, typically requires an acid catalyst like sulfuric acid and is effective with primary and some secondary alcohols. youtube.compressbooks.pub A more general approach involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with the hydroxyl group of the naphthol to form the ester. youtube.com In a different approach, the esterification of hydroxyl groups can be accomplished under basic conditions by reacting the corresponding alkoxide with an acyl chloride. acs.org

Table 1: General Conditions for Ether and Ester Synthesis

| Transformation | Reagents | General Conditions | Product Type |

|---|---|---|---|

| Etherification | Alkyl Halide, Strong Base (e.g., NaH) | SN2 reaction, often in an aprotic solvent | Alkyl Naphthyl Ether |

| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Reversible reaction, often requires removal of water | Naphthyl Ester |

| Esterification | Acid Chloride, Base (e.g., Pyridine) | Nucleophilic acyl substitution | Naphthyl Ester |

Synthesis of Naphthalene-Fused Heterocyclic Systems

This compound is a valuable precursor for the construction of complex heterocyclic structures fused to the naphthalene (B1677914) core. These systems are of significant interest in medicinal chemistry due to their diverse biological activities.

Spirocycles, characterized by two rings connected through a single atom, possess a unique three-dimensional structure that is increasingly sought after in drug design. nih.gov The synthesis of spirocyclic compounds from this compound can be envisioned through reactions that utilize the nucleophilicity of the hydroxyl group or an adjacent carbon. For instance, Michael-type addition reactions can lead to the formation of spiro-cephalosporin compounds under mildly basic conditions. nih.gov While direct examples starting from this compound are not prevalent in the cited literature, the general principle involves the addition of a nucleophile, such as the catechol monoanion, to an activated double bond, leading to spiro-cyclization. nih.gov Another strategy involves the reaction of cyclopropanone (B1606653) surrogates with amidines in a stereospecific ring-enlargement process to form spirocyclic aminals. acs.org

Research has demonstrated the synthesis of complex heterocyclic systems such as pyrano[2,3-d]pyrimidines and pyrano[3,2-e] nih.govCurrent time information in Bangalore, IN.derpharmachemica.comtriazolo[2,3-c]pyrimidines starting from bromo-naphthol derivatives. chemchart.com Specifically, 4-bromo-2-naphthol (an isomer and alternative name for this compound) can be condensed with α-cyanocinnamonitriles to build these fused pyran-based heterocyclic systems. chemchart.com The pyrrolo[2,3-d]pyrimidine core is considered an isostere of the purine (B94841) heterocycle and is a key pharmacophore in many anticancer agents. nih.gov The synthesis of such derivatives often involves N-alkylation of the pyrrolo[2,3-d]pyrimidine core, followed by conversion to an azide (B81097) and subsequent cycloaddition reactions. nih.gov

The benzofuran (B130515) scaffold is present in many natural products and biologically active compounds. nih.gov The synthesis of benzofuran derivatives often involves the cyclization of ortho-hydroxyphenyl compounds. Using this compound, the hydroxyl group can act as an intramolecular nucleophile to form a furan (B31954) ring. A common method involves the reaction of a salicylaldehyde (B1680747) (or in this case, a hydroxynaphthaldehyde derivative) with an α-haloketone, followed by cyclization. nih.gov Palladium-copper catalyzed Sonogashira coupling between iodophenols and terminal alkynes, followed by intramolecular cyclization, is another powerful one-pot method for constructing benzofuran rings. nih.gov

Naphtho[2,3-b]furan-4,9-diones are another important class of privileged structures found in natural products and drug candidates. mdpi.com A green and efficient method for their synthesis involves a visible-light-mediated [3+2] cycloaddition reaction between 2-hydroxy-1,4-naphthoquinones and alkenes or alkynes. mdpi.com This protocol proceeds under environmentally friendly conditions without the need for metals or bases, showing excellent regioselectivity. mdpi.com

Table 2: Selected Synthetic Routes to Furan-Fused Systems

| Target System | Precursor Type | Key Reaction | Catalyst/Conditions |

|---|---|---|---|

| Benzofurans | o-Iodophenols, Terminal Alkynes | Sonogashira Coupling / Cyclization | (PPh₃)PdCl₂ / CuI |

| Naphtho[2,3-b]furan-4,9-diones | 2-Hydroxy-1,4-naphthoquinones, Alkenes | [3+2] Cycloaddition | Visible Light (Blue LEDs) |

| 3-Acylbenzofurans | 2-Hydroxychalcones | Rearrangement / Transformation | Basic or weakly acidic conditions |

| 3-Formylbenzofurans | 2-Hydroxychalcones | Rearrangement / Transformation | p-TsOH, (CF₃)₂CHOH |

Pyrazoles and Isoxazolidines

Pyrazoles: Pyrazole derivatives are known for their wide range of pharmacological activities, including anti-inflammatory and analgesic properties. derpharmachemica.com A common route to pyrazoles is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.gov Starting from this compound, one could first perform a Friedel-Crafts acylation to introduce an acetyl group, yielding 2-acetyl-1-bromo-3-hydroxynaphthalene. This intermediate can be condensed with aromatic aldehydes to form a chalcone (B49325) derivative. Subsequent cyclization of this chalcone with reagents like phenylhydrazine (B124118) or semicarbazide (B1199961) yields the corresponding pyrazoline derivatives. derpharmachemica.com

Isoxazolidines: Isoxazolidines are five-membered heterocyclic compounds typically synthesized via 1,3-dipolar cycloaddition reactions between a nitrone and an alkene (dipolarophile). researchgate.netnih.gov The naphthalene ring of this compound can be incorporated into an isoxazolidine (B1194047) structure by first converting it into a suitable alkene or nitrone. For example, allylation of the hydroxyl group would produce an alkene that can participate as a dipolarophile in reactions with various nitrones. The reaction often proceeds with high regioselectivity. chim.it A catalyst-free, three-component reaction of sulfoxonium ylides, nitrosoarenes, and olefins also provides a practical route to keto-substituted isoxazolidines under mild conditions. rsc.org

Cross-Coupling Reactions

The bromine atom at the C1-position of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives.

A study focused on developing antagonists for the human CC chemokine receptor 8 (CCR8) utilized a bromo-naphthalene scaffold for a variety of palladium-catalyzed cross-coupling reactions. nih.gov This approach allowed for the expansion of the structure-activity relationship of a naphthalene sulfonamide lead compound. The bromo-naphthalene precursor was subjected to reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination to introduce a range of substituents at the position of the bromine atom. nih.gov Similarly, the Heck reaction, which couples aryl halides with alkenes, can be employed. Mechanochemically activated Heck couplings have been developed that work well for bromo-derivatives, sometimes requiring additives to suppress dehalogenation side reactions. beilstein-journals.org These cross-coupling strategies provide a modular approach to functionalize the this compound core, leading to compounds with tailored electronic and steric properties for various applications, including drug discovery and materials science. nih.govnih.gov

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Aromatic Scaffolds

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Boronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl) |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Terminal Alkynyl | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand (e.g., BINAP), Base | C-N (Aryl-Amine) |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. wikipedia.org This reaction is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

While specific literature detailing the Suzuki-Miyaura coupling of this compound is not prevalent, the reactivity of the C-Br bond on the naphthalene ring makes it a suitable substrate for this transformation. The reaction would typically involve coupling this compound with various aryl or vinyl boronic acids or their corresponding esters (e.g., pinacol (B44631) esters). wikipedia.orgyonedalabs.com The presence of the hydroxyl group can influence the reaction, potentially requiring protection or specific basic conditions to avoid side reactions. However, methods for the direct coupling of unprotected hydroxyaryl halides have been developed, often utilizing specific phosphine (B1218219) ligands and bases like potassium phosphate (B84403) (K₃PO₄) or cesium fluoride (B91410) (CsF) under thermal or microwave conditions. Such a reaction with this compound would yield novel poly-functionalized naphthyl derivatives, which are valuable intermediates in medicinal chemistry and materials science.

C-P Coupling

Carbon-phosphorus (C-P) bond formation is essential for synthesizing organophosphorus compounds, which have widespread applications as ligands in catalysis, as flame retardants, and in the development of pharmaceuticals and organic electronics. The Hirao reaction and related palladium-catalyzed cross-coupling methods are powerful tools for creating aryl C-P bonds, typically by reacting an aryl halide with a P(O)-H compound like a secondary phosphine oxide or a phosphonate. nih.gov

Direct C-P coupling of this compound with phosphorus nucleophiles represents a viable route to novel phosphonated naphthalene derivatives. Although specific examples with this substrate are scarce, general protocols for the palladium-catalyzed phosphination of aryl bromides are well-established. researchgate.net These reactions often employ a palladium catalyst, a suitable ligand, and a base to facilitate the coupling with reagents such as diphenylphosphine (B32561) oxide.

Alternatively, the hydroxyl group of this compound can be converted into a nonafluorobutanesulfonate (nonaflate) group. Aryl nonaflates are effective substrates for C-P bond-forming reactions, and their use can sometimes be advantageous over aryl halides. nih.govacs.org This two-step sequence—conversion of the phenol (B47542) to a nonaflate followed by palladium-catalyzed coupling with a P(O)-H compound—provides an alternative and robust strategy for accessing these phosphorus-containing naphthalene structures. nih.gov The resulting phosphine oxides can be further reduced to the corresponding phosphines.

Synthesis of Conjugated Systems and Polymers

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and unique optoelectronic properties. nih.gov These materials are integral to applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors. nih.govrsc.org The synthesis of these polymers often relies on transition metal-catalyzed cross-coupling reactions that stitch together monomer units. researchgate.net

This compound is a suitable bifunctional monomer for constructing conjugated polymers. Its aryl bromide and hydroxyl functionalities allow it to be used in various step-growth polymerization reactions. For instance, after converting the hydroxyl group to a boronic ester via the Miyaura borylation reaction, the resulting monomer can undergo intramolecular Suzuki polymerization. organic-chemistry.org Alternatively, Yamamoto polymerization, which involves the nickel-catalyzed homocoupling of aryl halides, could be employed to polymerize this compound, potentially after protection of the hydroxyl group. researchgate.net These methods would lead to the formation of polynaphthylene-based polymers, where the naphthalene rings are linked together, creating a highly conjugated system. The specific architecture and properties of the resulting polymer would depend on the polymerization method and any further functionalization of the hydroxyl group.

Modification for Tunable Optical Properties (e.g., phosphorescence)

The introduction of a bromine atom into an aromatic scaffold like naphthalene is a known strategy to enhance intersystem crossing—the transition of an electron from an excited singlet state to a triplet state—due to the heavy-atom effect. This process is crucial for achieving room-temperature phosphorescence (RTP), a phenomenon with applications in bio-imaging, anti-counterfeiting, and optoelectronics. nih.govrsc.org

Research has shown that derivatives of bromo-naphthol can exhibit tunable RTP. In one study, a derivative of 4-bromo-2-naphthol was synthesized and its photophysical properties were investigated upon forming host-guest complexes with cyclodextrins (α-CD, β-CD, and γ-CD). nih.govrsc.org The encapsulation of the bromo-naphthol derivative within the cyclodextrin (B1172386) cavity provides a rigid and shielded microenvironment, which minimizes non-radiative decay from the triplet state and protects it from quenchers like oxygen. nih.gov

The study found that the phosphorescence quantum yield of the bromo-naphthol derivative increased dramatically upon complexation. The parent compound exhibited a modest phosphorescence quantum yield (Φp) of 0.56%, which soared to 11.47% when complexed with α-cyclodextrin. nih.gov This enhancement was attributed to the tight encapsulation of the bromo-naphthol motif within the smaller α-CD cavity, which effectively restricts molecular motion and shields the triplet state. nih.govrsc.org The phosphorescence lifetime also saw a significant increase. These findings demonstrate that modifying this compound through derivatization and supramolecular complexation is a powerful strategy for developing materials with highly tunable and efficient phosphorescence.

Table 1: Photophysical Properties of a 4-Bromo-2-naphthol Derivative (4C) and its Host-Guest Complexes with Cyclodextrins nih.gov

| Compound | Fluorescence Quantum Yield (Φf) [%] | Phosphorescence Quantum Yield (Φp) [%] | Fluorescence Lifetime (τf) [ns] | Phosphorescence Lifetime (τp) [ms] |

| 4C (Parent Compound) | 0.29 | 0.56 | 0.81 | 0.74 |

| 4C⊂α-CD | 1.83 | 11.47 | 1.49 | 2.51 |

| 4C⊂β-CD | 1.45 | 1.89 | 1.42 | 1.83 |

| 4C⊂γ-CD | 1.33 | 1.55 | 1.35 | 1.69 |

Note: Data extracted from a study on a carboxylic acid derivative of 4-bromo-2-naphthol.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For 1-Bromo-3-hydroxynaphthalene, DFT calculations, typically employing a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would serve as the foundation for understanding its structural, electronic, and reactive properties.

Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating the precise bond lengths, bond angles, and dihedral angles between the constituent atoms of the naphthalene (B1677914) rings, the bromine atom, and the hydroxyl group. The optimization confirms that the structure is at a true energy minimum by ensuring there are no imaginary frequencies. nih.gov

The resulting optimized structure provides insight into the planarity of the naphthalene core and the orientation of the hydroxyl and bromine substituents. This structural data is crucial as it forms the basis for all subsequent calculations.

Table 1: Key Geometric Parameters Calculated for Aromatic Molecules in DFT Studies This table is illustrative of the parameters that would be obtained from a DFT geometry optimization.

| Parameter | Description | Expected Significance for this compound |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-H, C-O, C-Br, O-H). | Reveals the nature of the chemical bonds; for instance, C-C bond lengths in the rings indicate the degree of aromaticity. |

| **Bond Angles (°) ** | The angle formed between three connected atoms (e.g., C-C-C, C-C-H, C-O-H). | Defines the molecule's shape and can indicate strain or steric hindrance between substituent groups. |

| Dihedral Angles (°) | The angle between two intersecting planes, used to describe the conformation of the molecule. | Determines the planarity of the naphthalene system and the orientation of the -OH and -Br substituents relative to the rings. |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, acting as an electron acceptor, relates to its electrophilicity. nih.govnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net For this compound, the distribution of the HOMO and LUMO orbitals would indicate which parts of the molecule are most likely to participate in electron donation and acceptance. The HOMO is expected to be localized on the electron-rich naphthalene ring and the hydroxyl group, while the LUMO may be distributed across the aromatic system.

Table 2: Frontier Molecular Orbital Parameters This table outlines the key outputs of an FMO analysis.

| Parameter | Symbol | Definition | Relevance to Chemical Reactivity |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | Related to the ionization potential; a higher energy indicates a stronger tendency to donate electrons. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity; a lower energy indicates a stronger tendency to accept electrons. |

| Energy Gap | ΔE | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Vibrational Frequency Analysis

Vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. The calculation determines the fundamental vibrational modes, which correspond to specific bond stretching, bending, and torsional motions. nih.gov For this compound, with 19 atoms, a total of 51 fundamental vibrational modes (calculated as 3N-6, where N is the number of atoms) would be predicted.

This analysis is also used to confirm that the optimized geometry is a true minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies. The calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra, often requiring a scaling factor to account for theoretical approximations and anharmonicity. nih.gov Key vibrational modes for this molecule would include the O-H stretch of the hydroxyl group, C-Br stretching, C-H stretching, and various C-C stretching and bending modes within the naphthalene rings.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing bonding in terms of localized orbitals. It investigates intramolecular interactions, charge transfer, and hyperconjugation by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. nih.gov The MEP surface is colored based on the electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions with near-zero potential. wolfram.comresearchgate.net

Prediction of Chemical Reactivity Parameters

Using the energies of the frontier molecular orbitals (EHOMO and ELUMO), several global chemical reactivity descriptors can be calculated based on conceptual DFT. These parameters provide quantitative measures of the molecule's reactivity and stability. researchgate.netresearchgate.net

Key parameters include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These calculated values would allow for a quantitative assessment of the chemical behavior of this compound.

Table 3: Global Chemical Reactivity Descriptors from DFT This table defines the common reactivity parameters derived from FMO energies.

| Descriptor | Formula | Definition |

|---|---|---|

| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Softness | S = 1 / 2η | The inverse of hardness, indicating reactivity. |

| Electrophilicity Index | ω = χ² / 2η | Quantifies the electrophilic nature of the molecule. |

| Chemical Potential | μ = -χ | Represents the escaping tendency of electrons from an equilibrium system. |

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a prominent quantum mechanical method used to investigate the electronic excited states of molecules. nih.gov It offers a balance between computational cost and accuracy, making it a popular choice for predicting spectroscopic properties. nih.gov

Prediction of Absorption and Emission Spectra

TD-DFT calculations are instrumental in predicting the absorption and emission spectra of molecules like this compound. arxiv.orgarxiv.org By calculating the vertical excitation energies, TD-DFT can estimate the wavelengths of maximum absorption (λmax). nih.gov Similarly, by optimizing the geometry of the first excited state, it can predict the fluorescence emission wavelengths. nih.gov The accuracy of these predictions is highly dependent on the choice of the density functional and the basis set used in the calculations. arxiv.org For instance, hybrid functionals like B3LYP are often employed for their reliability in reproducing experimental optical spectra. arxiv.org The surrounding solvent environment, which can be modeled using approaches like the Polarizable Continuum Model (PCM), also plays a crucial role in influencing the spectral properties. nih.gov

While specific TD-DFT studies on this compound are not extensively documented in the provided search results, the general methodology allows for the theoretical determination of its electronic transitions. The predicted spectra would provide valuable information on how the molecule interacts with light, a key aspect of its photophysical characterization.

Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to determine the thermodynamic and kinetic parameters of chemical compounds and reactions. researchgate.netmdpi.com These calculations can provide insights into the stability, reactivity, and decomposition pathways of molecules like this compound.

For instance, DFT methods can be employed to calculate the standard enthalpy of formation, a key thermodynamic parameter indicating the stability of a molecule. mdpi.comsemanticscholar.org By modeling reaction pathways and locating transition states, it is also possible to compute activation energies, which are fundamental to understanding the kinetics of chemical processes. researchgate.net While specific thermodynamic and kinetic data for this compound from quantum chemical calculations are not available in the search results, the established computational protocols are applicable for its study.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics, stability of molecular complexes, and interactions with the environment, such as a solvent or a biological receptor. nih.govcosmosscholars.com

In the context of this compound, MD simulations could be utilized to explore its behavior in different solvents, its flexibility, and how it might interact with biological macromolecules. For example, if docked into the active site of a protein, MD simulations can assess the stability of the binding pose and the nature of the intermolecular interactions. cosmosscholars.com The provided search results mention the application of MD simulations for other bromo-containing compounds, highlighting the utility of this technique. cosmosscholars.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property. wikipedia.orgnih.govlibretexts.org QSAR models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested chemicals. mdpi.comnih.gov

Applications in Medicinal Chemistry and Biological Systems

Antimicrobial Activity

The core structure of 1-Bromo-3-hydroxynaphthalene, a brominated naphthol, suggests a potential for antimicrobial effects. Naphthol and its derivatives have long been investigated for their biological activities, including antibacterial and antifungal properties. researchgate.netumsha.ac.irrasayanjournal.co.in

Derivatives of 6-bromo-2-naphthol (B32079), an isomer of the subject compound, have been synthesized and shown to possess significant in vitro antibacterial activity against a panel of nine different bacterial species. researchgate.netresearchgate.net Similarly, other research has highlighted that naphthol derivatives tend to exhibit preferential activity against Gram-positive bacteria like Staphylococcus aureus. umsha.ac.ir For instance, certain synthetic naphthol derivatives have demonstrated potent activity against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 0.1-0.4 µM. nih.gov The broad antibacterial potential of the naphthalene (B1677914) core is further exemplified by various derivatives showing activity against E. coli, P. aeruginosa, and S. aureus. umsha.ac.irmdpi.com

These findings suggest that the bromonaphthol scaffold is a promising pharmacophore for developing new antibacterial agents. The activity of these related compounds is summarized in the table below.

Table 1: Antibacterial Activity of Selected Naphthol Derivatives This table presents data for derivatives related to this compound to illustrate the potential of this compound class.

| Compound Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Azo-azoimine dyes of 6-bromo-2-naphthol | Various (9 species) | Significant activity against test microorganisms | researchgate.net |

| Naphtho researchgate.netresearchgate.netdrugbank.comtriazol-thiadiazin derivatives | S. aureus & MRSA | Good activity, particularly against Gram-positive strains | umsha.ac.ir |

| Naphtho researchgate.netresearchgate.netdrugbank.comtriazol-thiadiazin derivatives | E. coli & P. aeruginosa | Inhibitory activity at ~250 µg/mL | umsha.ac.ir |

| 2-Hydroxymethyl-1-naphthol diacetate | P. aeruginosa | Potent activity (MICs 0.1-0.4 µM) | nih.gov |

| Amidoalkyl naphthol derivatives | S. aureus & B. subtilis | High potency, comparable to gentamicin | mdpi.com |

While no studies directly link this compound to antimycobacterial action, the broader family of naphthalene derivatives has shown considerable promise in this area. The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the search for novel chemical scaffolds. nih.gov

Researchers have found that various complex derivatives containing a naphthol or naphthalene ring system exhibit potent activity against M. tuberculosis. For example, naphthofuroquinone derivatives have demonstrated strong anti-mycobacterial effects against both drug-sensitive and drug-resistant MTB strains, with MIC values ranging from 0.19-1.56 μg/ml. nih.gov Furthermore, synthetic 1,2,3-triazoles derived from naphthols and certain boronic derivatives incorporating a naphthalene structure have also been evaluated for their antitubercular potential. researchgate.netmdpi.com This indicates that the naphthalene nucleus is a viable starting point for the development of new anti-TB agents.

Potential as Pharmacological Agents

The therapeutic potential of a compound is determined by the relationship between its chemical structure and its biological activity, as well as its specific mechanism of action.

The biological activity of this compound is governed by the interplay of its three key structural features: the naphthalene ring, the hydroxyl (-OH) group, and the bromine (-Br) atom.

Naphthalene Core : This large, flat, and lipophilic ring system allows for hydrophobic and π-stacking interactions with biological targets like enzymes and receptors. researchgate.net Its aromatic nature is crucial for its chemical stability and electronic properties.

Hydroxyl Group : The phenolic -OH group is pivotal. It can act as both a hydrogen bond donor and acceptor, enabling it to form strong connections with amino acid residues in protein active sites. dtic.mil Its acidity is also a key factor in its biological interactions.

Bromine Atom : As a halogen, bromine is an electron-withdrawing group that also increases the molecule's lipophilicity (fat-solubility). This enhanced lipophilicity can improve the compound's ability to cross bacterial cell membranes. The position and nature of halogen substituents are often critical in determining the potency of antimicrobial compounds. nih.govmdpi.com

Structure-activity relationship studies on related antimicrobial phenols and their derivatives have shown that lipophilicity and hydrogen-bond acidity are primary factors for their mechanism of action. dtic.mil For many phenolic compounds, an increase in the number of hydroxyl or methoxy (B1213986) groups can sometimes lead to a decrease in antimicrobial efficacy, suggesting a delicate balance between hydrogen-bonding capability and membrane permeability. mdpi.com

The precise mechanism of action for this compound is not established. However, based on its phenolic structure, several plausible mechanisms can be proposed. Phenolic compounds often exert their antimicrobial effects through non-specific pathways that can be difficult for bacteria to develop resistance against.

A primary mechanism is the disruption of cell membrane integrity . The lipophilic naphthalene ring can intercalate into the lipid bilayer of bacterial membranes, disrupting their structure and function. This can lead to increased permeability, leakage of essential intracellular components like ions and ATP, and ultimately, cell death.

Interactions with Biomolecules

The ability of a compound to interact with biomolecules is fundamental to its pharmacological effect. Naphthalene-based structures are known to bind to major proteins and nucleic acids.

Studies on related naphthol and naphthoquinone derivatives have demonstrated their capacity to bind non-covalently to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA). nih.govnih.gov This binding is typically driven by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. researchgate.net The naphthalene ring itself can form adducts with specific amino acid residues on proteins, particularly cysteine, lysine, and histidine. nih.gov

The hydroxyl group of the hydroxynaphthalene moiety is crucial for forming hydrogen bonds, which can stabilize the compound within a protein's binding pocket or facilitate interactions with polar molecules. acs.orgnih.gov The flat aromatic structure is also ideal for π-stacking interactions with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan, or with the bases of DNA, although the latter interaction is less certain without specific data. researchgate.netnih.gov These interactions are critical for the transport of the compound in the bloodstream and its delivery to target sites.

DNA Binding Affinity

The ability of a compound to interact with DNA is a critical factor in its potential as a therapeutic agent, particularly in oncology. Studies on various naphthalene derivatives have shown that they can intercalate between DNA base pairs or bind to the minor groove, leading to conformational changes that can inhibit DNA replication and transcription. While specific studies detailing the DNA binding affinity of this compound are not extensively available, the planar aromatic nature of the naphthalene ring system suggests a potential for such interactions. Further biophysical studies, such as fluorescence titration and circular dichroism, would be necessary to quantify the binding constant and elucidate the precise mode of interaction between this compound and DNA.

Protein Binding Affinity (e.g., BSA)

The interaction of small molecules with transport proteins like bovine serum albumin (BSA) is a key determinant of their pharmacokinetic profile, influencing their distribution and availability in the body. The binding of a compound to BSA can affect its half-life and its ability to reach target tissues. The hydrophobic naphthalene core and the polar hydroxyl group of this compound suggest that it could bind to the hydrophobic pockets within BSA, primarily through hydrophobic and hydrogen bonding interactions. Spectroscopic techniques, such as fluorescence quenching assays, are commonly employed to determine the binding affinity and the number of binding sites. While specific binding data for this compound with BSA is not widely reported, related studies on similar aromatic compounds indicate a likelihood of significant protein binding.

Cytotoxic Activity against Cancer Cell Lines

The evaluation of a compound's ability to inhibit the growth of or kill cancer cells is a fundamental step in the development of new anticancer drugs. Naphthalene derivatives have been a source of interest in this area due to their structural similarity to some known anticancer agents. The cytotoxic potential of this compound would typically be assessed against a panel of human cancer cell lines using assays such as the MTT or SRB assay. These assays measure cell viability and proliferation, providing an IC50 value which represents the concentration of the compound required to inhibit cell growth by 50%. The presence of the bromine atom can enhance the lipophilicity of the molecule, potentially facilitating its entry into cells and interaction with intracellular targets.

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in numerous diseases. Compounds with anti-inflammatory properties are of significant therapeutic interest. The anti-inflammatory potential of this compound could be investigated through its ability to inhibit key inflammatory mediators and enzymes. For instance, its effect on the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages would be a primary indicator of its activity. Furthermore, its ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) would provide insight into its mechanism of action.

Herbicidal Activity

The structural features of this compound also suggest its potential for use in agriculture as a herbicide. The mode of action for many herbicides involves the inhibition of essential plant enzymes or disruption of key physiological processes. The herbicidal activity of this compound could be evaluated by assessing its effect on seed germination and the growth of various plant species, both monocots and dicots. Determining the concentration at which it exhibits phytotoxicity and its selectivity would be crucial for its development as a viable herbicide.

Pharmacokinetics and ADMET-Related Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Understanding the pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a compound is essential for its development as a drug. These properties determine how the body processes the compound and its potential for causing adverse effects. For this compound, computational models can be used to predict its ADMET properties. Factors such as its lipophilicity (logP), solubility, and molecular weight would be used to estimate its oral bioavailability and ability to cross biological membranes. In vitro assays, such as the Caco-2 permeability assay, can provide insights into its absorption. Metabolic stability studies using liver microsomes would help to identify potential metabolic pathways and the enzymes involved. Early-stage toxicity assessments are also critical to identify any potential liabilities.

| Property | Predicted/Observed Value |

| LogP | Data not available |

| Aqueous Solubility | Data not available |

| Plasma Protein Binding | Data not available |

| Metabolic Stability | Data not available |

| CYP Inhibition | Data not available |

Table 1. Predicted ADMET-related properties of this compound.

Environmental Fate and Ecotoxicological Considerations

Degradation Pathways in the Environment

Detailed studies identifying the specific degradation pathways for 1-Bromo-3-hydroxynaphthalene in various environmental matrices are not available in published literature. Research on analogous compounds suggests that processes like photochemical degradation, hydrolysis, and biodegradation are likely routes of transformation, but specific pathways, reaction rates, and resulting byproducts for this compound have not been documented.

Photochemical Degradation

No studies were found that investigate the photochemical degradation of this compound. The potential for direct or indirect photolysis, reaction rates, quantum yields, and transformation products under environmental light conditions remains uncharacterized.

Hydrolysis

The hydrolysis of this compound has not been specifically studied. The stability of the carbon-bromine bond and the influence of the hydroxyl group on the naphthalene (B1677914) ring under various pH and temperature conditions typical of natural waters are unknown.

Biodegradation by Microorganisms

There is no available research identifying specific microbial species or consortia capable of biodegrading this compound. The metabolic pathways, enzymatic processes, and the extent of mineralization or transformation of this compound by environmental microorganisms have not been investigated.

Mobility and Transport in Environmental Compartments (air, water, soil)

The mobility and partitioning behavior of this compound in the environment are undetermined. Key physical-chemical properties that govern transport, such as vapor pressure, Henry's Law constant, and octanol-water partition coefficient (Kow), have not been experimentally measured or reliably estimated for this specific compound, preventing a thorough assessment of its environmental transport.

Volatilization from Water and Soil Surfaces

Without data on its vapor pressure and Henry's Law constant, the potential for this compound to volatilize from water or soil surfaces cannot be quantitatively assessed.

Adsorption/Desorption on Particulate Surfaces

No studies have been conducted to determine the adsorption and desorption characteristics of this compound on soil, sediment, or other particulate matter. Therefore, key parameters such as the soil organic carbon-water partitioning coefficient (Koc) are not available, and its potential for leaching or sequestration in soils and sediments is unknown.

Bioconcentration and Biomagnification Potential

Bioconcentration is the process where a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water, primarily through absorption across the respiratory surfaces and skin. The bioconcentration factor (BCF) is a key metric used to quantify this potential. A BCF greater than 1 indicates a tendency for the chemical to accumulate in the organism. wikipedia.org Regulatory bodies often use BCF values to screen for bioaccumulative substances; for instance, a BCF greater than 2,000 L/kg is a criterion for a substance to be considered "bioaccumulative" (B) and a BCF over 5,000 L/kg as "very bioaccumulative" (vB) under regulations like REACH. wikipedia.org

For many BFRs, which share structural similarities with this compound, a high potential for bioaccumulation has been demonstrated. researchgate.netresearchgate.net This is often linked to their lipophilicity, or tendency to dissolve in fats and lipids. Chemicals with high lipophilicity tend to concentrate in the fatty tissues of organisms. For example, some polybrominated diphenyl ethers (PBDEs) and α-HBCD have shown BCF values up to 5,000. researchgate.net Conversely, for 4-bromophenol, a simpler brominated aromatic compound, a low potential for bioconcentration in aquatic organisms has been suggested based on its BCF. nih.gov The lipophilicity of this compound, and therefore its BCF, would be influenced by both the naphthalene ring structure and the presence of the bromo and hydroxyl functional groups.

Biomagnification , also known as trophic magnification, is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. This occurs when an organism consumes prey containing the chemical, which is then absorbed and retained in the predator's tissues at a higher concentration. The biomagnification factor (BMF) is used to measure this increase between trophic levels. A BMF value greater than 1 suggests that biomagnification is occurring. nih.gov

Studies on various BFRs have shown their potential to biomagnify in both aquatic and terrestrial food webs. researchgate.netresearchgate.netnih.gov For instance, certain novel BFRs have demonstrated different biomagnification behaviors depending on the food chain; pTBX was found to be more likely to biomagnify in amphibian, reptile, and bird food chains, while PBT and HBB showed a higher potential in mammalian food chains. nih.gov The factors influencing biomagnification are complex and include the chemical's properties, the organism's metabolism, and the specific structure of the food web. nih.gov Given that this compound is a persistent organic pollutant, its potential for biomagnification in food webs is a significant concern that warrants further investigation.

| Compound/Class | Factor | Value | Implication | Source |

|---|---|---|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | BCF | Up to 5,000 | Strong Bioaccumulation Potential | researchgate.net |

| α-HBCD | BCF | Up to 5,000 | Strong Bioaccumulation Potential | researchgate.net |

| 6-MeO-BDE47 | TMF | > 1 | Potential for Trophic Magnification | researchgate.net |

| pTBX | BMF | > 1 in some avian/reptilian food chains | Biomagnification Potential | nih.gov |

| 4-Bromophenol | BCF | Low (suggested) | Low Bioconcentration Potential | nih.gov |

Environmental Risk Assessment and Predictive Models

Environmental risk assessment (ERA) is a systematic process used to evaluate the potential adverse effects of a chemical on ecosystems. oup.com For halogenated aromatic compounds like this compound, the ERA process is crucial due to their potential for persistence, bioaccumulation, and toxicity. oup.comnih.gov The assessment typically involves hazard identification, dose-response assessment, exposure assessment, and risk characterization.

For complex mixtures of related compounds, such as polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives (HPAHs), risk assessment can be facilitated by the use of toxic equivalency quotients (TEQs). oup.com This approach relates the toxicity of individual congeners to a reference compound. While this method has been applied to HPAHs in urban river sediments, its applicability to this compound would require specific toxicity data. oup.comoup.com Risk assessments have also been conducted for HPAHs associated with airborne particulate matter, focusing on inhalation exposure and calculating the incremental lifetime cancer risk (ILCR) for different age groups. nih.gov

Given the frequent lack of comprehensive experimental data for many emerging or less-common chemicals, predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, have become invaluable tools in ecotoxicology. uninsubria.itnih.govnih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or environmental fate. nih.gov